molecular formula C10H11Cl2N3O4 B8605151 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid

Cat. No.: B8605151
M. Wt: 308.11 g/mol
InChI Key: NWQQPNAEESBOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of chlorine atoms and the morpholine ring. The final step involves the attachment of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid include other pyrimidine derivatives with different substituents, such as:

  • 2,4-Dichloro-5-morpholin-4-yl-pyrimidine
  • 2,4-Dichloro-6-morpholin-4-yl-pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N3O4

Molecular Weight

308.11 g/mol

IUPAC Name

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid

InChI

InChI=1S/C10H11Cl2N3O4/c11-8-7(19-5-6(16)17)9(14-10(12)13-8)15-1-3-18-4-2-15/h1-5H2,(H,16,17)

InChI Key

NWQQPNAEESBOFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid ethyl ester (581 mg, 1.73 mmol) in THF (10 mL) and water (2.5 mL) was added LiOH (951 μL, 1.90 mmol, 2M aqueous solution) and the resulting mixture stirred at RT for 2.5 hours. The reaction mixture was quenched with 1M HCl and extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo affording (2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid as a white solid (515 mg, 97%). 1H NMR (400 MHz, CDCl3): δ 4.59 (2H, s), 3.93-3.87 (4H, m), 3.81-3.75 (4H, m).
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
951 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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